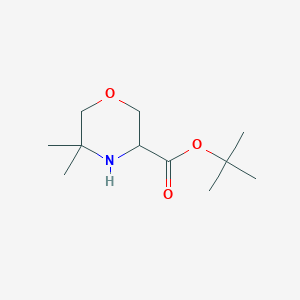![molecular formula C5H11NO2 B2658543 [(2R)-1,4-dioxan-2-yl]methanamine CAS No. 1449010-18-7](/img/structure/B2658543.png)
[(2R)-1,4-dioxan-2-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[(2R)-1,4-dioxan-2-yl]methanamine” is an organic compound with the molecular formula C5H11NO2 . It is also known as ®- (1,4-dioxan-2-yl)methanamine . The compound is typically stored at 4°C and is available in a solid, powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2;1H/t5-;/m1./s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 117.15 . It is a solid at room temperature and is typically stored at 4°C .科学研究应用
Biodegradation of 1,4-Dioxane
[(2R)-1,4-dioxan-2-yl]methanamine is related to the biodegradation of 1,4-dioxane . A strain of bacteria, Xanthobacter sp. YN2, has been identified as a highly efficient degrader of 1,4-dioxane . The underlying mechanisms of its extraordinary degradation performance are being studied, and it’s believed that a large number of genes involved in dioxane metabolism were constitutively expressed prior to dioxane exposure .
Environmental Remediation
Given its role in the biodegradation of 1,4-dioxane, [(2R)-1,4-dioxan-2-yl]methanamine could potentially be used in environmental remediation efforts . The degradation of 1,4-dioxane, a common pollutant, is of significant interest, and the use of bacteria like Xanthobacter sp. YN2 could provide a sustainable and effective method for treating contaminated sites .
Research in Methylotrophy
The study of [(2R)-1,4-dioxan-2-yl]methanamine can contribute to research in methylotrophy . The strain YN2 is a methylotroph, which provides it a major advantage as a pollutant degrader . This could lead to new insights into how methylotrophic organisms metabolize pollutants and other compounds.
Study of Metabolic Pathways
Research involving [(2R)-1,4-dioxan-2-yl]methanamine can help elucidate various metabolic pathways . For instance, glyoxylate metabolism was found to be essential during dioxane degradation by YN2 . The key intermediate glyoxylate was metabolized through three routes: glyoxylate carboligase pathway, malate synthase pathway, and anaplerotic ethylmalonyl–CoA pathway .
Industrial Applications
[(2R)-1,4-dioxan-2-yl]methanamine has potential industrial applications . It is available in bulk quantities and can be produced to customer specifications . It can be used in various fields of research and industry.
Materials Science
[(2R)-1,4-dioxan-2-yl]methanamine can be used in the field of materials science. It can be used in the production of biomedical materials, electronic materials, and energy materials.
安全和危害
属性
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOONMJIVUPMI-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449010-18-7 |
Source


|
| Record name | [(2R)-1,4-dioxan-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2658460.png)
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2658461.png)
![1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2658466.png)
![Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658467.png)
![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)
![(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B2658470.png)
![2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione](/img/structure/B2658471.png)



![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)
